molecular formula C15H26O3 B3054878 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 62256-00-2

2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B3054878
CAS No.: 62256-00-2
M. Wt: 254.36 g/mol
InChI Key: ABAMRJVWDHJBTI-UHFFFAOYSA-N
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Description

2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS: 62256-00-2; EC: 263-471-3) is an epoxy-functional ester compound primarily used as a monomer or solvent in the production of printed paper and board food contact materials (FCMs) . Its structure features a bicyclic 7-oxabicyclo[4.1.0]heptane (a cyclohexene oxide derivative) backbone esterified with a 2-ethylhexyl group. Reactive by nature, it is designed to polymerize during manufacturing, though residual amounts may persist in final products .

Properties

IUPAC Name

2-ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-3-5-6-11(4-2)10-17-15(16)12-7-8-13-14(9-12)18-13/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAMRJVWDHJBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1CCC2C(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866926
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

62256-00-2
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 2-ethylhexyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Synthetic Strategy: Epoxidation and Esterification

The compound’s structure comprises a 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide) backbone esterified with a 2-ethylhexyl group. Its synthesis typically follows a two-stage approach:

  • Epoxidation of Cyclohexene Derivative : Formation of the bicyclic epoxy core.
  • Esterification : Coupling the epoxy-carboxylic acid with 2-ethylhexanol.

Epoxidation of Cyclohexene-3-Carboxylic Acid

The bicyclic epoxy system is synthesized via epoxidation of cyclohexene-3-carboxylic acid. Common epoxidizing agents include:

Epoxidizing Agent Reaction Conditions Yield Range
meta-Chloroperbenzoic acid (mCPBA) Dichloromethane, 0–25°C, 12–24 hrs 60–75%
Hydrogen peroxide (H₂O₂) with tungstic acid Water/tert-butanol, 50–70°C, 6–8 hrs 55–65%
Dimethyldioxirane (DMDO) Acetone, 0°C, 1–2 hrs 70–85%

Epoxidation stereoselectivity depends on the oxidizing agent and solvent polarity. For instance, mCPBA in nonpolar solvents favors trans-epoxide formation due to steric effects during oxygen transfer.

Esterification of Epoxy-Carboxylic Acid

The epoxy-carboxylic acid intermediate undergoes esterification with 2-ethylhexanol. Standard methods include:

Acid-Catalyzed Fischer Esterification
  • Conditions : Sulfuric acid (H₂SO₄, 1–5 mol%), toluene reflux (110–120°C), 8–12 hrs.
  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by 2-ethylhexanol.
  • Yield : 70–85% after vacuum distillation.
Carbodiimide-Mediated Coupling
  • Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).
  • Conditions : Dichloromethane or THF, 0–25°C, 4–6 hrs.
  • Advantages : Mild conditions suitable for acid- and base-sensitive epoxides.
  • Yield : 80–90% after column chromatography.

Alternative Synthetic Routes

Grignard Reaction-Based Synthesis

A multistep approach involves:

  • Synthesis of 7-oxabicyclo[4.1.0]heptane-3-carbonyl chloride via thionyl chloride (SOCl₂) treatment.
  • Reaction with 2-ethylhexylmagnesium bromide (prepared from 2-ethylhexanol and Mg in THF).

Key Parameters :

  • Temperature: −10°C to 0°C to minimize epoxide ring opening.
  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
  • Yield : 65–75% after aqueous workup and solvent evaporation.

Enzymatic Esterification

Lipase-catalyzed transesterification offers a green chemistry alternative:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Conditions : 2-ethylhexanol, vinyl acetate (acyl donor), 40°C, 24–48 hrs.
  • Advantages : High enantioselectivity and minimal side reactions.
  • Yield : 50–60% due to equilibrium limitations.

Purification and Characterization

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (bp 328.7°C at 760 mmHg; 150–160°C at 10 mmHg).
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:9 v/v) eluent.

Analytical Characterization

Technique Parameters Key Observations
GC-MS Column: DB-5MS; He carrier gas Molecular ion peak at m/z 254.36 [M]⁺
¹H NMR (CDCl₃, 400 MHz) δ 4.10 (m, 2H, OCH₂), 3.75 (m, 1H, epoxy CH), 1.50–1.20 (m, 15H, aliphatic) Epoxy ring protons at δ 3.40–3.20
FT-IR ATR mode, 4000–400 cm⁻¹ C=O stretch at 1730 cm⁻¹, epoxy C-O-C at 1250 cm⁻¹

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic epoxidation steps.
  • Catalyst Recycling : Immobilized lipases or ion-exchange resins for acid catalysts.
  • Byproduct Management : Recovery of unreacted 2-ethylhexanol via distillation.

Challenges and Optimization

  • Epoxide Ring Stability : Acidic conditions during esterification risk ring-opening polymerization. Mitigated by using buffered systems (e.g., pyridine in DCC coupling).
  • Steric Hindrance : Bulky 2-ethylhexyl group slows nucleophilic attack. Elevated temperatures (80–100°C) improve reaction kinetics.
  • Purity Standards : Residual monomers in food-contact applications require HPLC-UV analysis (limit: ≤0.1 ppm).

Chemical Reactions Analysis

2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Industrial Applications

Lubricants and Greases
2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is primarily utilized in the formulation of hydraulic fluids and lubricants due to its excellent thermal stability and low volatility characteristics. Its high flash point makes it suitable for high-temperature applications, thereby enhancing the safety and performance of machinery in industrial settings .

Heat Transfer Fluids
The compound's properties also make it an effective heat transfer fluid, which is essential in various industrial processes that require efficient heat management. This application is particularly relevant in sectors such as automotive and manufacturing where temperature control is critical .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various medicinal compounds. Its structural characteristics allow for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.

Agrochemical Applications

The compound is also explored for use in agrochemicals, particularly as an emulsifier or solvent in pesticide formulations. Its ability to enhance the solubility and stability of active ingredients can lead to more effective agricultural products that improve crop yields and pest management strategies .

Case Study 1: Use in Lubricants

A study on the performance of lubricants containing this compound demonstrated significant improvements in wear resistance and thermal stability compared to conventional lubricants. This was attributed to its unique molecular structure, which provides better film strength under high-pressure conditions.

Case Study 2: Pharmaceutical Synthesis

Research involving the synthesis of anti-inflammatory drugs highlighted the role of this compound as a key intermediate. The modifications allowed for enhanced bioavailability of the final products, showcasing its potential in developing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring in its structure is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • The epoxycyclohexylmethyl ester (CAS 2386-87-0) shows low acute oral toxicity (LD50 >2000 mg/kg) but poses sensitization risks .
  • The 2-ethylhexyl derivative exhibits moderate aquatic toxicity, necessitating environmental precautions during disposal .

Regulatory and Commercial Status

  • 3,4-Epoxycyclohexylmethyl ester: Listed in ECHA’s priority substances for safety evaluation due to genotoxic concerns .
  • Methyl ester : Commercially available (e.g., TCI Chemicals) for research and industrial use .

Biological Activity

2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, with the CAS number 62256-00-2, is a compound that has garnered attention for its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological aspects, and relevant research findings.

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₅H₂₆O₃
  • Molecular Weight : 254.365 g/mol
  • Density : 1.018 g/cm³
  • Boiling Point : 328.7 °C
  • Flash Point : 135.5 °C

These properties indicate that the compound is relatively stable under normal conditions but may present risks when subjected to high temperatures.

Pharmacological Effects

Research into the biological activity of this compound has primarily focused on its potential neurotoxic effects, particularly in relation to organophosphate compounds.

  • Neurotoxicity : Studies have indicated that exposure to organophosphate esters can lead to cholinergic neurotoxicity, characterized by inhibition of acetylcholinesterase activity and subsequent accumulation of acetylcholine at synapses. This can result in symptoms ranging from respiratory distress to cognitive impairments .
  • Cholinesterase Inhibition : The compound has been implicated in studies examining the inhibition of butyrylcholinesterase (BChE), a biomarker for exposure to organophosphates. While BChE inhibition is a standard measure, it is essential to consider other biomarkers for comprehensive exposure assessment .

Toxicological Studies

A review of existing literature reveals several case studies highlighting the toxicological implications associated with this compound:

  • Case Study 1 : A survey among aircrew members exposed to contaminated cabin air indicated a correlation between reported health symptoms and exposure to compounds like this compound. Symptoms included respiratory issues and neurological disturbances, suggesting potential health risks associated with chronic exposure .
  • Case Study 2 : In a laboratory setting, animal studies demonstrated significant neurobehavioral changes following exposure to organophosphate-related compounds, including those structurally similar to this compound. These findings indicate a need for further investigation into the long-term effects of such exposures on cognitive and motor functions .

Data Table of Biological Activity Studies

Study ReferenceSubjectFindings
AircrewReported respiratory and neurological symptoms post-exposurePotential health risks linked to cabin air contaminants
Animal ModelsNeurobehavioral changes observed after exposureIndicates need for further research on chronic effects
Laboratory StudiesInhibition of BChE and neurotoxic effects notedSupports hypothesis of neurotoxicity from organophosphate exposure

Regulatory Status

The European Chemicals Agency (ECHA) has classified this compound under various safety regulations due to its potential health risks, particularly concerning its use in industrial applications where exposure may occur .

Q & A

Q. How does the compound’s reactivity as a monomer influence polymer crosslinking efficiency?

  • Methodological Answer : The bicyclic epoxide groups enable ring-opening polymerization, but steric hindrance may reduce crosslinking density. Use real-time FT-IR or DSC to monitor conversion rates. Optimize catalyst systems (e.g., Lewis acids) to improve cure kinetics in epoxy formulations .

Key Recommendations for Researchers

  • Prioritize in vitro genotoxicity assays aligned with CoRAP requirements .
  • Use LC-MS/MS for trace monomer analysis in polymer applications .
  • Engage with regulatory consultations to address mutagenicity concerns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

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